molecular formula C13H17FN2O3S B1328685 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide CAS No. 914637-63-1

1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide

Cat. No. B1328685
CAS RN: 914637-63-1
M. Wt: 300.35 g/mol
InChI Key: YPRZSALPENKYPD-UHFFFAOYSA-N
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Description

The compound "1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide" is a part of a class of compounds known as (4-piperidin-1-yl)-phenyl sulfonamides. These compounds have been synthesized and evaluated for their biological activity, particularly on the human beta(3)-adrenergic receptor (AR). The research indicates that modifications to the phenyl sulfonamide structure can lead to potent agonists with high selectivity for the beta(3) receptor over beta(1)- and beta(2)-ARs .

Synthesis Analysis

The synthesis of related sulfonamide compounds involves the coupling of benzenesulfonyl chloride with piperidine under controlled pH conditions in aqueous media. This is followed by the substitution at the oxygen atom with various electrophiles in the presence of sodium hydride (NaH) and dimethyl formamide (DMF) to yield a series of O-substituted derivatives of sulfonamides bearing a piperidine nucleus . Although the specific synthesis of "1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide" is not detailed, the methodologies described provide insight into the potential synthetic routes that could be employed for its production.

Molecular Structure Analysis

The molecular structure of a closely related compound, "2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide," has been determined using X-ray single-crystal diffraction. This compound crystallizes in the monoclinic space group P21/n and has a novel structure that has not been previously reported. The crystallographic data provide valuable information on the molecular conformation and the potential intermolecular interactions that could influence the biological activity of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of sulfonamide derivatives typically include the initial formation of a parent compound through the reaction of benzenesulfonyl chloride with piperidine. Subsequent reactions involve the substitution of the oxygen atom with different electrophiles to create a variety of O-substituted derivatives. These reactions are indicative of the versatility of the sulfonamide group in undergoing chemical modifications, which can be exploited to fine-tune the biological properties of the resulting compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these sulfonamide derivatives are influenced by their molecular structure. For instance, the crystal structure analysis of a related compound provides insights into its density and molecular volume, which are important parameters for understanding the compound's behavior in a biological context. The specific physical and chemical properties of "1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide" would likely be similar to those of the related compounds studied, given the structural similarities . The biological activity assays, such as the inhibition rate to seedling growth of barnyard grass, also offer a glimpse into the potential applications of these compounds as herbicides or in other biological roles .

Scientific Research Applications

Aurora Kinase Inhibitor

1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide has been identified as a potential Aurora kinase inhibitor. These inhibitors can be significant in the treatment of cancer by inhibiting Aurora A, a protein involved in the regulation of mitosis (ロバート ヘンリー,ジェームズ, 2006).

Soluble Epoxide Hydrolase Inhibitors

Compounds similar to 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide have been identified as inhibitors of soluble epoxide hydrolase. These compounds have been explored for their potential in treating various diseases due to their influence on epoxide derived from linoleic acid, indicating their applicability in vivo disease models (R. Thalji et al., 2013).

Antileukemic Activity

Derivatives of piperidine, which includes 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide, have been synthesized and shown to possess antileukemic activity. These compounds have been effective in inhibiting the growth of human leukemia cells, suggesting their potential as therapeutic agents in leukemia treatment (K. Vinaya et al., 2011).

Na+/H+ Antiporter Inhibitors

Related compounds have been studied for their role as Na+/H+ antiporter inhibitors, particularly in the context of cardiac ischemia and reperfusion. They have shown potential for use as an adjunctive therapy in the treatment of acute myocardial infarction, demonstrating the cardioprotective nature of these compounds (M. Baumgarth et al., 1997).

Neuroinflammation Imaging

Certain derivatives have been developed for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging. This is particularly important in the study of neurodegenerative diseases like Alzheimer’s disease, highlighting the diagnostic potential of these compounds (H. Lee et al., 2022).

Anti-Acetylcholinesterase Activity

Piperidine derivatives have been evaluated for their anti-acetylcholinesterase (anti-AChE) activity, which is crucial in the treatment of diseases like Alzheimer's. These compounds, by inhibiting acetylcholinesterase, can increase acetylcholine levels in the brain, offering a therapeutic approach for dementia and related conditions (H. Sugimoto et al., 1990).

Anti-Angiogenic and DNA Cleavage

Some piperidine-4-carboxamide derivatives have shown significant anti-angiogenic and DNA cleavage activities. These properties suggest their potential as anticancer agents, capable of both inhibiting blood vessel formation and exerting cytotoxic effects (Vinaya Kambappa et al., 2017).

Future Directions

The future directions for research on “1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide” are not specified in the sources I found. Given its use in proteomics research , it may be involved in studies of protein structure and function.

properties

IUPAC Name

1-(2-fluoro-4-methylsulfonylphenyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O3S/c1-20(18,19)10-2-3-12(11(14)8-10)16-6-4-9(5-7-16)13(15)17/h2-3,8-9H,4-7H2,1H3,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRZSALPENKYPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide

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